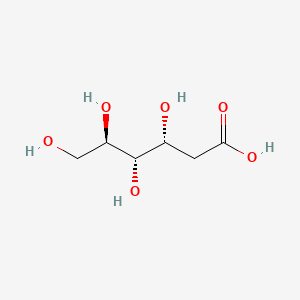
2-deoxy-D-gluconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-deoxy-D-gluconic acid is a derivative of D-gluconic acid lacking the 2-hydroxy group. It is a conjugate acid of a 2-deoxy-D-gluconate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis from D-Glucosamine D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) was synthesized enzymatically from D-glucosamine through air oxidation. This synthesis approach is significant for producing components of bacterial lipopolysaccharides and chiral synthons on a multigram scale (F. Pezzotti, H. Thérisod, & M. Thérisod, 2005).
Catalytic Synthesis on Active Charcoal-Supported Pd-Bi Catalysts The oxidation of D-glucosamine to D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) using molecular oxygen on active charcoal-supported Pd-Bi catalysts demonstrated a good yield. This method is relevant for producing components of bacterial lipopolysaccharides, sweeteners, condiments, and chiral synthons (Gu Wen-xiu & Xia Wen-shui, 2006).
Bacterial Metabolism of Uronic Acids Research on Escherichia coli revealed the formation of 2-keto-3-deoxy-D-gluconic acid as an intermediate in the metabolism of D-glucuronic and D-galacturonic acids. This study provided insights into the enzymatic processes involved in bacterial uronic acid metabolism (M. A. Cynkin & G. Ashwell, 1960).
Oxidation Studies with Chromium A study on the kinetics and mechanism of oxidation of 2-deoxy-D-glucose by chromium compounds yielding 2-deoxy-D-gluconic acid provided insights into the redox reactions involving CrVI and CrV. This research contributes to understanding the complex chemistry of chromium oxidation processes (S. Signorella et al., 1996).
Fermentation Production Research has been conducted on the fermentation production of 2-Keto-D-gluconic acid (2KGA), a precursor in manufacturing food antioxidants such as sodium erythorbate. This includes studies on biosynthesis pathways, strain breeding, and fermentation technology (Liu Zhong-bing, 2008).
Enhanced Production by Gene Overexpression Studies have focused on enhancing the production of 2-keto-D-gluconic acid by overexpressing genes in Gluconobacter oxydans. This approach significantly improved productivity and yield, demonstrating the potential for biotechnological optimization in industrial applications (Kefei Li et al., 2016).
Eigenschaften
CAS-Nummer |
3442-69-1 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6+/m1/s1 |
InChI-Schlüssel |
PALQXFMLVVWXFD-KODRXGBYSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
SMILES |
C(C(C(C(CO)O)O)O)C(=O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)C(=O)O |
Synonyme |
2-deoxy-D-gluconate 2-deoxy-D-gluconic acid 2-deoxygluconic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



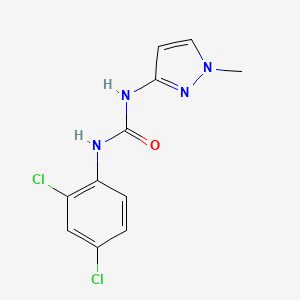
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)

![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
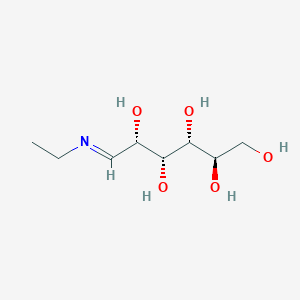
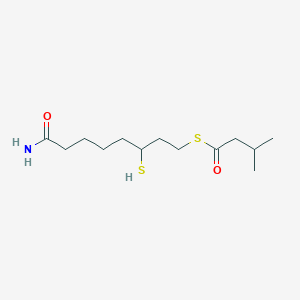
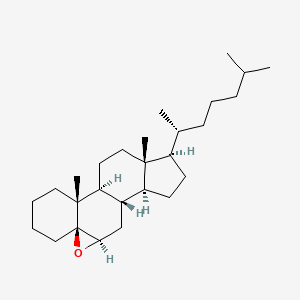
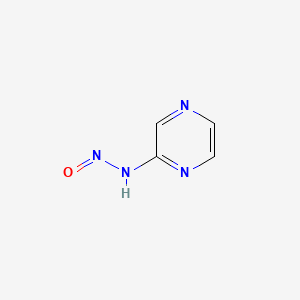


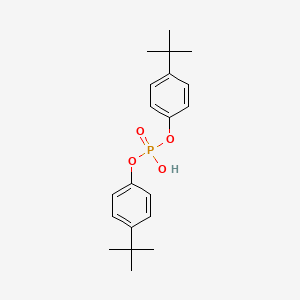

![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)
![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)